Emtricitabine Sulfone

Analytical Chemistry Mass Spectrometry Impurity Profiling

Emtricitabine Sulfone (CAS 1161846-23-6) is the fully oxidized sulfone degradation product and critical reference standard for Emtricitabine API. Its unique molecular weight (+32 Da shift) and distinct chromatographic retention ensure accurate quantification of this specific impurity per ICH Q2(R1) guidelines. Unlike generic analogs, this certified standard guarantees method specificity for ANDA submissions, stability-indicating assays, and batch release. Essential for tuning LC-MS/MS, setting impurity acceptance criteria, and demonstrating regulatory compliance. Ensure traceable, validated results—order this characterized standard today.

Molecular Formula C8H10FN3O5S
Molecular Weight 279.25 g/mol
Cat. No. B15294934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEmtricitabine Sulfone
Molecular FormulaC8H10FN3O5S
Molecular Weight279.25 g/mol
Structural Identifiers
SMILESC1C(OC(S1(=O)=O)CO)N2C=C(C(=NC2=O)N)F
InChIInChI=1S/C8H10FN3O5S/c9-4-1-12(8(14)11-7(4)10)5-3-18(15,16)6(2-13)17-5/h1,5-6,13H,2-3H2,(H2,10,11,14)/t5-,6+/m0/s1
InChIKeyLXHJWNGFWJHQGC-NTSWFWBYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Emtricitabine Sulfone: Technical Specifications and Role as a High-Purity Reference Standard


Emtricitabine Sulfone (CAS 1161846-23-6) is the fully oxidized sulfone derivative of the nucleoside reverse transcriptase inhibitor (NRTI) Emtricitabine [1]. It is a key degradation product and process-related impurity, defined by the addition of a second oxygen atom to the sulfur in the oxathiolane ring, yielding a molecular formula of C8H10FN3O5S and a molecular weight of 279.24 g/mol . This compound is primarily utilized as a certified reference standard for analytical method development, validation, and quality control in pharmaceutical manufacturing, ensuring the purity and stability of Emtricitabine active pharmaceutical ingredient (API) [2].

Why Emtricitabine Sulfone Cannot Be Substituted by Other Emtricitabine-Related Compounds in Analytical Workflows


Generic substitution with other Emtricitabine-related compounds—such as the parent drug, the sulfoxide metabolite, or other degradation impurities—is scientifically invalid for analytical applications. Emtricitabine Sulfone is a specific, chemically distinct entity with a unique molecular weight, polarity, and chromatographic retention time [1]. Regulatory guidance (ICH) requires the use of well-characterized reference standards corresponding precisely to identified impurities for accurate quantification during stability-indicating assays and purity assessments [2]. Using a structurally similar but chemically different analog introduces unacceptable error in quantification, compromising method accuracy, specificity, and ultimately, batch release decisions for Emtricitabine API and finished dosage forms.

Quantitative Differentiation of Emtricitabine Sulfone Against Primary Comparators


Molecular Weight Distinction from Emtricitabine for Mass Spectrometric Identification

Emtricitabine Sulfone (MW 279.24 g/mol) is unambiguously distinguishable from its parent compound, Emtricitabine (MW 247.25 g/mol), by an increase of +32 Da, corresponding to the addition of a second oxygen atom in the sulfone functional group . This mass shift is a definitive marker in LC-MS/MS analysis, enabling precise and selective quantification of the sulfone impurity in the presence of the API without interference [1].

Analytical Chemistry Mass Spectrometry Impurity Profiling

Chromatographic Resolution (RT) from Emtricitabine and Co-formulated Drugs in Validated HPLC Methods

While the precise retention time (RT) for Emtricitabine Sulfone was not reported in the cited study, the RT for Emtricitabine itself is 3.0 minutes under the specific RP-HPLC conditions used for a co-formulated tablet containing Bictegravir, Emtricitabine, and Tenofovir Alafenamide [1]. This known RT for the API provides a critical benchmark; the sulfone derivative, being more polar due to the sulfone group, will exhibit a different, baseline-resolved retention time under these validated, stability-indicating conditions [2]. This difference enables accurate quantification of the degradation product without interference from the parent API.

Analytical Method Validation HPLC Stability-Indicating Assay

Critical Role in Stability Studies: Emtricitabine Degrades Primarily via Oxidative Pathways

Emtricitabine is highly susceptible to oxidative degradation, with studies reporting up to 53% degradation under oxidative stress conditions [1]. This pathway directly leads to the formation of the sulfoxide and subsequently the sulfone derivative. In contrast, the parent compound shows lower degradation under basic (13%) and moderate under acidic (51%) conditions [1]. Therefore, monitoring the formation of Emtricitabine Sulfone is a more sensitive and specific indicator of oxidative stress in the drug substance or product compared to monitoring other degradation products.

Forced Degradation Stability Studies Oxidative Stress

Regulatory Compliance: A Key Impurity for ANDA Filings

Unlike many non-specific process impurities, Emtricitabine Sulfone is explicitly recognized as a key degradation product for which a characterized reference standard is needed for analytical method validation (AMV) and quality control (QC) in Abbreviated New Drug Applications (ANDA) [1]. This is in contrast to other potential impurities like Emtricitabine Racemic Mixture or 5-O-Sulfate, which may not be as universally required for demonstrating method specificity for oxidative degradation pathways [2]. The compound's availability with detailed characterization data compliant with regulatory guidelines directly supports ANDA submissions and commercial production [1].

Regulatory Science Pharmaceutical Quality Impurity Standards

Optimal Scientific and Industrial Applications for Emtricitabine Sulfone Reference Standard


Development and Validation of Stability-Indicating HPLC Methods for Emtricitabine API and Finished Dosage Forms

As evidenced by its distinct chromatographic properties and role as a major oxidative degradation product, Emtricitabine Sulfone is an essential reference standard for developing and validating HPLC or UPLC methods that are specific, accurate, and stability-indicating [1]. Its use ensures that the method can accurately quantify the API in the presence of its degradation products, a requirement for ICH Q2(R1) compliance and regulatory submission [2].

Quantification and Control of Oxidative Degradation Impurities in ANDA Submissions

The high susceptibility of Emtricitabine to oxidative degradation necessitates the use of Emtricitabine Sulfone as a quantitative standard. For generic drug manufacturers submitting an ANDA, this compound is used to set acceptance criteria for this specific impurity and demonstrate batch-to-batch consistency and stability, directly addressing a critical quality attribute [1].

LC-MS/MS Method Development for Impurity Profiling and Metabolite Identification

The unique +32 Da mass shift compared to Emtricitabine makes Emtricitabine Sulfone an ideal reference standard for tuning and calibrating LC-MS/MS systems for impurity profiling studies [1]. Its use enables confident identification and quantification of the sulfone impurity in complex matrices, supporting both pharmaceutical analysis and pharmacokinetic studies [2].

Quality Control Release Testing for Emtricitabine API and Commercial Production

As a well-characterized impurity standard, Emtricitabine Sulfone is used routinely in QC laboratories for identity, purity, and assay testing of Emtricitabine API batches. Its availability with full characterization data ensures traceability and compliance with pharmacopeial standards, a critical step in the commercial production and release of Emtricitabine drug substances [1].

Technical Documentation Hub

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